Diazido-ethidium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

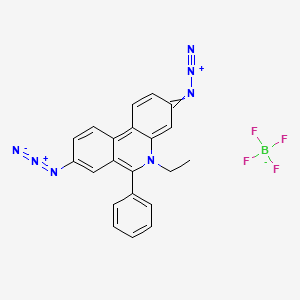

Diazido-ethidium, also known as this compound, is a useful research compound. Its molecular formula is C21H16BF4N7 and its molecular weight is 453.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Molecular Biology Applications

1.1 Nucleic Acid Probing

Diazido-ethidium serves as a powerful photoaffinity probe for studying nucleic acids. Its ability to intercalate into DNA allows it to be used in various assays to assess nucleic acid structure and dynamics. When exposed to ultraviolet light, the compound can form covalent bonds with nucleic acids, facilitating the identification of binding sites and conformational changes in DNA and RNA structures .

1.2 Gel Electrophoresis

Similar to ethidium bromide, this compound can be utilized in agarose gel electrophoresis for visualizing nucleic acids. It intercalates between base pairs, allowing for the detection of DNA bands under UV light. This property is crucial for quantifying and analyzing DNA fragments produced through techniques such as PCR and restriction enzyme digestion .

Cancer Research

2.1 Cytotoxicity Studies

Research has indicated that this compound exhibits cytotoxic properties against various cancer cell lines. Its mechanism involves intercalation into the DNA of rapidly dividing cells, leading to disruptions in replication and transcription processes. Studies have shown that this compound can be as effective as ethidium bromide in inducing mitochondrial mutations, which may contribute to its anticancer activity .

2.2 Drug Development

The unique properties of this compound make it a candidate for developing novel anticancer agents. Its ability to form covalent bonds with nucleic acids opens avenues for designing targeted therapies that can selectively bind to cancerous cells while minimizing effects on healthy cells .

Mitochondrial Function Studies

3.1 Photoaffinity Labeling

This compound has been employed as a photoaffinity label for mitochondrial studies. Upon UV irradiation, it converts into a highly reactive dinitrene that binds specifically to mitochondrial proteins, such as ATP synthase subunits. This application aids in elucidating the functional roles of mitochondrial components and their interactions within the respiratory chain .

3.2 Mutagenesis Research

In studies involving Saccharomyces cerevisiae, this compound has been shown to induce mitochondrial mutations effectively. The compound's interaction with mitochondrial DNA leads to alterations that can be monitored through changes in fluorescence intensity and electrophoretic mobility, providing insights into mutagenesis mechanisms .

Comparative Binding Studies

Research comparing this compound with other ethidium derivatives indicates distinct binding characteristics. For instance, while this compound exhibits electrostatic binding properties primarily, other derivatives like ethidium monoazide show different affinities and mechanisms of interaction with nucleic acids . This understanding is critical for selecting appropriate compounds based on specific experimental needs.

特性

CAS番号 |

76391-86-1 |

|---|---|

分子式 |

C21H16BF4N7 |

分子量 |

453.2 g/mol |

IUPAC名 |

3,8-diazido-5-ethyl-6-phenylphenanthridin-5-ium;tetrafluoroborate |

InChI |

InChI=1S/C21H16N7.BF4/c1-2-28-20-13-16(25-27-23)9-11-18(20)17-10-8-15(24-26-22)12-19(17)21(28)14-6-4-3-5-7-14;2-1(3,4)5/h3-13H,2H2,1H3;/q+1;-1 |

InChIキー |

LKMNEDKRLMQZLT-UHFFFAOYSA-N |

SMILES |

[B-](F)(F)(F)F.CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=[N+]=[N-])N=[N+]=[N-] |

正規SMILES |

[B-](F)(F)(F)F.CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=[N+]=[N-])N=[N+]=[N-] |

同義語 |

diazido-ethidium |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。